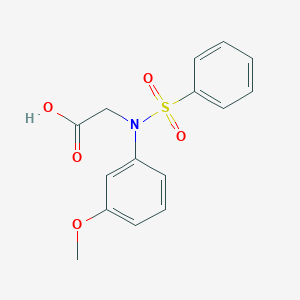

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine

Descripción

N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine is a sulfonamide-glycine derivative characterized by a glycine backbone substituted with a 3-methoxyphenyl group and a phenylsulfonyl moiety. Its molecular formula is C₁₅H₁₅NO₅S, with a molecular weight of 321.35 g/mol. The compound has garnered attention in medicinal chemistry for its role as a SARS-CoV-2 3CL protease inhibitor (). Specifically, the amino acetyl group of its glycine moiety forms a hydrogen bond with Glu166 of the protease, contributing to antiviral activity.

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-3-methoxyanilino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-13-7-5-6-12(10-13)16(11-15(17)18)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMFTDDYOPMJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine is characterized by its unique structural features, which include a methoxy group and a sulfonyl moiety. The presence of these functional groups contributes to its biological activities.

The biological activity of N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine is primarily attributed to its interaction with various biological targets:

- Inhibition of Protein-Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions (PPIs), which can lead to the modulation of signaling pathways involved in cancer and inflammation .

- Antioxidant Activity : The compound may enhance the cellular antioxidant defense system by activating the Nrf2 pathway, which is crucial for the expression of cytoprotective genes .

Pharmacological Effects

The pharmacological profile of N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine suggests several therapeutic potentials:

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation-related damage in various diseases.

- Anticancer Activity : Its ability to inhibit specific signaling pathways may contribute to anticancer effects, similar to other derivatives that target the Keap1-Nrf2 interaction .

Case Studies and Research Findings

Recent studies have explored the efficacy of N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine in various experimental models:

- In Vitro Studies : Cell-based assays demonstrated that the compound significantly upregulates Nrf2 target genes, leading to increased expression of antioxidant proteins like HO-1 and NQO1. These findings suggest that it may play a protective role against oxidative stress .

- Animal Models : In vivo studies are needed to fully understand the therapeutic potential and safety profile of this compound. Preliminary results indicate promising effects in reducing tumor growth in xenograft models when combined with other chemotherapeutic agents .

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine has been explored for its potential as a therapeutic agent. Its sulfonamide group is known to enhance the pharmacological properties of compounds, making it a candidate for drug development.

- Antimicrobial Activity : Compounds similar to N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Neuroprotective Studies

Research has indicated that compounds affecting the Nrf2 signaling pathway can provide neuroprotective effects against oxidative stress-related neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

- Case Study : A study on similar sulfonamide derivatives showed that they could activate the Nrf2 pathway, leading to increased expression of cytoprotective proteins like HO-1 and NQO1. This suggests that N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine could be evaluated for similar neuroprotective properties, potentially mitigating oxidative damage in neuronal cells .

Anti-inflammatory Research

The compound may also play a role in anti-inflammatory research due to its structural features that can modulate inflammatory pathways.

- Mechanism of Action : Sulfonamides have been shown to inhibit pro-inflammatory cytokines and chemokines, which are crucial in the inflammatory response. This property could be beneficial in developing treatments for chronic inflammatory diseases.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among analogs include:

- Substituents on the phenyl ring : Position and type (e.g., methoxy, nitro, chloro).

- Sulfonyl group : Phenylsulfonyl vs. methylsulfonyl.

Table 1: Molecular Properties of Selected Analogs

Discussion and Implications

Key Findings

- The 3-methoxy group on the phenyl ring is pivotal for the target compound’s antiviral activity, distinguishing it from analogs with bulkier (e.g., 3,5-dimethyl) or electronically distinct (e.g., nitro) substituents.

- Sulfonyl group variation (phenyl vs. methyl) impacts molecular weight and steric interactions, influencing enzyme selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.